molecular formula C24H25ClN2O B15009972 8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Katalognummer: B15009972
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: SRBMKPKNOHIKCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound with a quinoline core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of appropriate aniline derivatives with chloroquinoline carboxylic acid, followed by the introduction of the cyclohexyl group through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated quinoline compounds.

Wissenschaftliche Forschungsanwendungen

8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
  • N-cyclohexyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Uniqueness

8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific structural features, such as the presence of the cyclohexyl group and the chloro substituent on the quinoline ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C24H25ClN2O

Molekulargewicht

392.9 g/mol

IUPAC-Name

8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H25ClN2O/c1-15-11-12-17(13-16(15)2)22-14-20(19-9-6-10-21(25)23(19)27-22)24(28)26-18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8H2,1-2H3,(H,26,28)

InChI-Schlüssel

SRBMKPKNOHIKCE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4CCCCC4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.